A Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3): Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the cornerstone of a vast array of therapeutic agents. Among these, the imidazole ring system is of paramount importance, featuring in numerous biologically active molecules.[1] The strategic functionalization of this privileged structure provides medicinal chemists with a powerful toolkit to modulate physicochemical properties and target interactions. 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, with the CAS number 79326-91-3, is a prime example of such a highly valuable and versatile building block.
This technical guide provides an in-depth analysis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed and validated synthesis protocol, explore its reactivity, and discuss its applications as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79326-91-3 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| IUPAC Name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | [2] |
| Appearance | White solid | [3] |
Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Validated Protocol
The synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is most commonly achieved through the bromination of 1-methyl-1H-imidazole-2-carbaldehyde. The following protocol is a well-established and reliable method.[3]
Experimental Protocol
| Step | Procedure |
| 1. Reaction Setup | In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated N,N-dimethylformamide (DMF). |
| 2. Reagent Addition | Add N-bromosuccinimide (NBS) (1.1 eq) to the solution at room temperature. |
| 3. Reaction | Stir the resulting mixture at room temperature for an extended period (typically around 6 days) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). |
| 4. Work-up | Quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times. |
| 5. Isolation | Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. |
| 6. Purification | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-heptane/EtOAc) to afford the title compound as a white solid.[3] |
Yield: Approximately 40%.[3]
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H).[3]
-
LC-MS: m/z = 191.2 (MH⁺).[3]
Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. N-bromosuccinimide serves as the source of the electrophilic bromine species. The reaction's regioselectivity is directed by the existing substituents on the imidazole ring.
Caption: Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
Substituted imidazoles are prevalent scaffolds in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] The title compound, with its strategically placed reactive handles—the bromo group and the aldehyde—serves as an excellent starting point for the synthesis of complex molecular architectures targeting the ATP-binding site of kinases.
The general workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the title compound.
Reactivity Profile: Harnessing the Dual Functionality
The synthetic utility of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde stems from the distinct reactivity of its two functional groups. This allows for a modular and divergent synthetic approach to a wide range of derivatives.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for introducing a variety of substituents, most notably through the formation of carbon-nitrogen and carbon-carbon bonds.
-
Reductive Amination: This powerful reaction allows for the introduction of a diverse range of primary and secondary amines to form the corresponding substituted aminomethyl imidazoles. The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This is a cornerstone reaction in the synthesis of many kinase inhibitors.
Caption: Reductive amination of the imidazole aldehyde.
-
Wittig Reaction: For the formation of a carbon-carbon double bond, the Wittig reaction is a highly reliable method.[7] The aldehyde can react with a phosphonium ylide to generate a vinyl-substituted imidazole. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the resulting alkene.[8]
Caption: Wittig reaction of the imidazole aldehyde.
Reactions of the Bromo Group
The bromo substituent at the C4 position of the imidazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.
-
Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds.[9] The bromo-imidazole can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate 4-aryl or 4-heteroaryl substituted imidazoles.[10] This reaction is fundamental in building the complex scaffolds of many modern pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. Based on the GHS classification of the compound and data for similar brominated imidazoles, the following recommendations should be followed:
-
GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the development of novel therapeutic agents.
References
-
Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
PubChem. 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- De Kimpe, N., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron.
-
ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
SpectraBase. 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. [Link]
-
PubChem. 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]
-
ResearchGate. Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
-
SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]
-
NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
-
NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
-
PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | CID 12742279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
